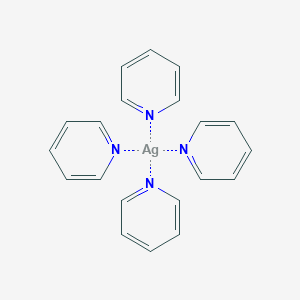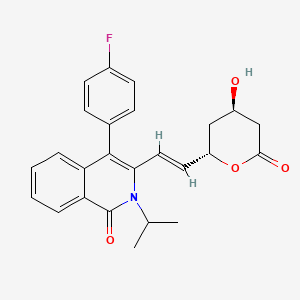
(Z)-pent-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-pent-3-enoic acid: is an organic compound with the molecular formula C5H8O2 It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond in the Z-configuration (cis-configuration) between the third and fourth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-pent-3-enoic acid involves the hydroboration-oxidation of 3-pentenoic acid. This process typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired product.
Isomerization: Another method involves the isomerization of (E)-3-pentenoic acid to this compound using a suitable catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes or catalytic isomerization techniques. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-pent-3-enoic acid can undergo oxidation reactions to form various products, including aldehydes and ketones.
Reduction: Reduction of this compound can yield saturated carboxylic acids.
Substitution: The compound can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (Z)-pent-3-enoic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology:
Metabolic Studies: The compound is used in metabolic studies to understand the pathways and enzymes involved in its transformation.
Medicine:
Drug Development: this compound and its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry:
Polymer Production: It is used in the production of polymers and resins with specific properties.
Flavor and Fragrance: The compound is investigated for its potential use in the flavor and fragrance industry due to its unique chemical structure.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of (Z)-pent-3-enoic acid involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in oxidation and reduction reactions, influencing metabolic pathways. The compound’s double bond configuration plays a crucial role in its reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
(E)-3-pentenoic acid: The trans-isomer of 3-pentenoic acid, which has different chemical properties and reactivity due to the different spatial arrangement of atoms.
2-pentenoic acid: An isomer with the double bond between the second and third carbon atoms.
4-pentenoic acid: An isomer with the double bond between the fourth and fifth carbon atoms.
Uniqueness:
Configuration: The Z-configuration of (Z)-pent-3-enoic acid gives it unique chemical properties compared to its E-isomer.
Reactivity: The position and configuration of the double bond influence its reactivity in chemical reactions, making it suitable for specific applications in synthesis and catalysis.
Eigenschaften
CAS-Nummer |
33698-87-2 |
|---|---|
Molekularformel |
C5H8O2 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
(Z)-pent-3-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2- |
InChI-Schlüssel |
UIUWNILCHFBLEQ-IHWYPQMZSA-N |
SMILES |
CC=CCC(=O)O |
Isomerische SMILES |
C/C=C\CC(=O)O |
Kanonische SMILES |
CC=CCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)
![3-[(Z)-octadec-11-enoxy]propane-1,2-diol](/img/structure/B1239855.png)



